molecular formula C20H27Cl3N2O2 B4138132 N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4138132
M. Wt: 433.8 g/mol
InChI Key: LBRFXFHYVFRQNQ-UHFFFAOYSA-N
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Description

N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound with a molecular formula of C20H28Cl2N2O2. This compound is characterized by its unique structure, which includes chlorinated benzyl groups and an ethoxybenzyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzyl alcohol in the presence of a base to form the corresponding ether. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorinated benzyl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
  • N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-propoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride

Uniqueness

N’-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific ethoxybenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N2O2.ClH/c1-4-25-19-11-16(13-23-9-10-24(2)3)18(22)12-20(19)26-14-15-7-5-6-8-17(15)21;/h5-8,11-12,23H,4,9-10,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRFXFHYVFRQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNCCN(C)C)Cl)OCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[[2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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